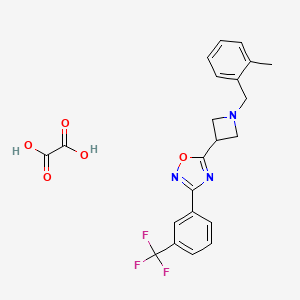
5-(1-(2-Methylbenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(2-Methylbenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C22H20F3N3O5 and its molecular weight is 463.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(1-(2-Methylbenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C19H19F3N4O3
- Molecular Weight : 392.37 g/mol
The compound features an oxadiazole ring , which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the azetidine moiety contributes to its potential central nervous system (CNS) effects.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds with oxadiazole rings have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, and various fungal strains .
- Anticancer Potential : Oxadiazole derivatives have been studied for their anticancer properties. They are believed to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- CNS Activity : The azetidine component suggests potential applications in treating CNS disorders. Research on similar compounds has indicated their role as PDE10 inhibitors, which are relevant in managing conditions like schizophrenia .
1. Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) synthesized various 1,3,4-oxadiazole derivatives and tested their antimicrobial activity. The most potent compounds showed significant inhibition against Mycobacterium bovis BCG and other bacterial strains .
| Compound | Activity Against | Inhibition Zone (mm) |
|---|---|---|
| 8a | M. bovis BCG | 20 |
| 8b | E. coli | 18 |
2. Anticancer Research
Parikh et al. (2020) investigated substituted 1,2,4-oxadiazoles for their anti-tuberculosis activity, revealing that certain derivatives exhibited promising results against resistant strains of Mycobacterium tuberculosis. This study highlights the potential for developing novel treatments for drug-resistant infections .
| Compound | Activity Against | EC50 (μM) |
|---|---|---|
| 3a | Mtb WT H37Rv | 0.072 |
| 3b | Monoresistant | 0.150 |
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The oxadiazole ring may inhibit key enzymes involved in microbial metabolism or tumor growth.
- Receptor Modulation : The azetidine structure could interact with CNS receptors, influencing neurotransmitter systems and potentially providing therapeutic benefits for neurological conditions .
Propiedades
IUPAC Name |
5-[1-[(2-methylphenyl)methyl]azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O.C2H2O4/c1-13-5-2-3-6-15(13)10-26-11-16(12-26)19-24-18(25-27-19)14-7-4-8-17(9-14)20(21,22)23;3-1(4)2(5)6/h2-9,16H,10-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVGNUJAZPYDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














